CCW 28-3 E3 Ligase Recruitment: Unique RNF4-Dependent Mechanism vs. Standard CRBN/VHL PROTACs
CCW 28-3 differentiates itself from all other BRD4-targeting PROTACs by exclusively recruiting the RNF4 E3 ligase, a mechanism orthogonal to standard CRBN and VHL recruiters [1]. While CRBN- and VHL-based PROTACs target distinct sets of proteins, CCW 28-3 is the first tool compound to enable the study of RNF4-dependent proteasomal degradation [1]. Unlike CRBN-recruiting PROTACs, which can degrade neosubstrates like IKZF1/3 [2], CCW 28-3's RNF4-mediated mechanism avoids these off-target degradation profiles [1].
| Evidence Dimension | E3 Ubiquitin Ligase Recruitment |
|---|---|
| Target Compound Data | Covalent RNF4 recruiter (via CCW16 ligand) |
| Comparator Or Baseline | Standard PROTACs recruit Cereblon (CRBN) or von Hippel-Lindau (VHL) |
| Quantified Difference | Mechanistically orthogonal; the only reported RNF4-recruiting PROTAC |
| Conditions | Mechanism of action determined by cellular degradation assays and proteasome inhibition controls |
Why This Matters
This orthogonal mechanism is critical for investigating PROTAC resistance mechanisms and for developing degraders that may function when CRBN or VHL pathways are downregulated or mutated.
- [1] Ward, C. C., Kleinman, J. I., Brittain, S. M., Lee, P. S., Chung, C. Y. S., Kim, K., ... & Nomura, D. K. (2019). Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. ACS Chemical Biology, 14(11), 2430–2440. View Source
- [2] Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. View Source
